molecular formula C25H19ClFNO4 B4696400 4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid

4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid

Cat. No.: B4696400
M. Wt: 451.9 g/mol
InChI Key: GZDJJFKCOQBFLH-JAIQZWGSSA-N
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Description

4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst type can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzoic acids and phenoxy derivatives, such as:

  • 4-chlorobenzoic acid
  • 4-fluorobenzoic acid
  • 4-ethoxybenzoic acid

Uniqueness

The uniqueness of 4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFNO4/c1-2-31-23-13-17(11-20(14-28)18-7-9-21(27)10-8-18)12-22(26)24(23)32-15-16-3-5-19(6-4-16)25(29)30/h3-13H,2,15H2,1H3,(H,29,30)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDJJFKCOQBFLH-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)Cl)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)Cl)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid
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4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid
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4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid
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4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid
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4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid
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4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid

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